molecular formula C11H14ClN5O B12798496 (+-)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol CAS No. 118237-86-8

(+-)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol

Cat. No.: B12798496
CAS No.: 118237-86-8
M. Wt: 267.71 g/mol
InChI Key: DOKOPGLGDNHBAS-RQJHMYQMSA-N
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Description

(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol is a synthetic compound that belongs to the class of purine analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol typically involves multi-step organic synthesis. The starting materials are often commercially available purine derivatives and cyclopentyl intermediates. The key steps may include:

    Nucleophilic substitution: Introduction of the amino group at the 2-position of the purine ring.

    Cyclization: Formation of the cyclopentyl ring through intramolecular cyclization reactions.

    Hydroxylation: Introduction of the carbinol group through hydroxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol can undergo various chemical reactions, including:

    Oxidation: The carbinol group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the purine ring.

    Substitution: The chlorine atom on the purine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could produce a variety of purine analogs with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying nucleic acid interactions and metabolism.

    Medicine: Potential antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.

    Industry: Possible use in the development of pharmaceuticals or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol likely involves its interaction with nucleic acids. The compound may inhibit enzymes involved in DNA or RNA synthesis, such as polymerases or kinases, leading to disruption of nucleic acid metabolism and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral drug that also targets viral DNA polymerase.

    6-Mercaptopurine: An anticancer drug that inhibits purine synthesis.

    Cladribine: A purine analog used in the treatment of certain leukemias.

Uniqueness

(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol is unique due to its specific structure, which may confer distinct biological activity and selectivity compared to other purine analogs. Its cis-configuration and the presence of both amino and chloro substituents on the purine ring may influence its interaction with biological targets.

Properties

CAS No.

118237-86-8

Molecular Formula

C11H14ClN5O

Molecular Weight

267.71 g/mol

IUPAC Name

[(1R,3S)-3-(2-amino-6-chloropurin-9-yl)cyclopentyl]methanol

InChI

InChI=1S/C11H14ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h5-7,18H,1-4H2,(H2,13,15,16)/t6-,7+/m1/s1

InChI Key

DOKOPGLGDNHBAS-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2N=C(N=C3Cl)N

Canonical SMILES

C1CC(CC1CO)N2C=NC3=C2N=C(N=C3Cl)N

Origin of Product

United States

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